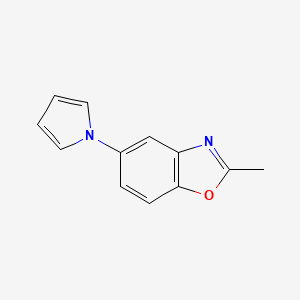
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Descripción general
Descripción
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is a compound of significant interest in the field of chemical biology. It is a diazirine derivative, which is a class of compounds known for their photo-reactive properties. This particular compound is used extensively in photoaffinity labeling, a technique that allows researchers to study the interactions between small molecules and their biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE typically involves the reaction of 3-(trifluoromethyl)-3H-diazirine with 3-(bromomethyl)phenyl derivatives. One common method involves the use of silver oxide in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Photoreactions: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates.
Common Reagents and Conditions
Silver Oxide in DMSO: Used for the synthesis of the compound.
UV Light: Used to activate the diazirine ring and generate carbene intermediates.
Major Products Formed
Carbene Intermediates: These intermediates can react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions.
Aplicaciones Científicas De Investigación
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is widely used in scientific research, particularly in the following areas:
Chemical Biology: Used in photoaffinity labeling to study protein-ligand interactions.
Drug Discovery: Helps in identifying and validating drug targets.
Biochemistry: Used to investigate protein-protein interactions and protein-DNA interactions.
Mecanismo De Acción
The primary mechanism of action for 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in photoaffinity labeling experiments. Its bromomethyl group allows for further functionalization, making it a versatile tool in chemical biology research.
Propiedades
Fórmula molecular |
C9H6BrF3N2 |
|---|---|
Peso molecular |
279.06 g/mol |
Nombre IUPAC |
3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-2-1-3-7(4-6)8(14-15-8)9(11,12)13/h1-4H,5H2 |
Clave InChI |
CRJFPFARGFDZOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine](/img/structure/B8593941.png)






![2-Phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B8594007.png)
![2-Chloro-N-[2-(chloromethyl)-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B8594013.png)

![4-[(4-Fluoroanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one](/img/structure/B8594028.png)
